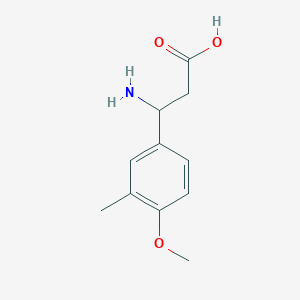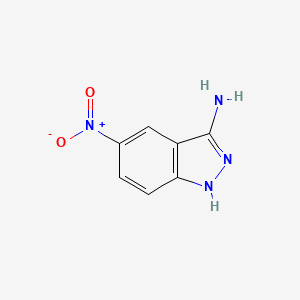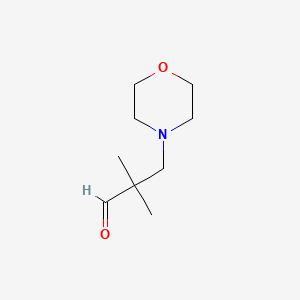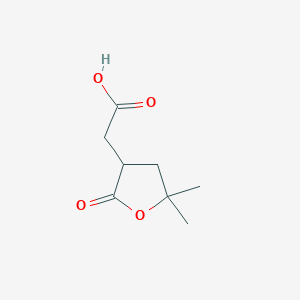![molecular formula C12H13F3N2O4 B1305605 Methyl 4-[2-nitro-4-(trifluoromethyl)anilino]butanoate CAS No. 339101-25-6](/img/structure/B1305605.png)
Methyl 4-[2-nitro-4-(trifluoromethyl)anilino]butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 4-[2-nitro-4-(trifluoromethyl)anilino]butanoate is a compound that is not directly discussed in the provided papers. However, the papers do provide insights into related compounds and functional groups that can help infer some aspects of its chemistry. For instance, the trifluoromethyl group is a common moiety that can influence the physical and chemical properties of a molecule, such as increasing its lipophilicity and chemical stability . The nitro group is another functional group that is often involved in chemical reactions, particularly reductions .
Synthesis Analysis
The synthesis of related compounds involves the use of intermediates and reagents that can provide a safe and practical route to the desired product. For example, the preparation of 4-(t-Butyloxycarbonylamino)aniline, an intermediate for various compounds, was achieved using bis(trichloromethyl) carbonate (triphosgene) and 4-nitroaniline under mild conditions . This suggests that similar mild conditions could potentially be used for the synthesis of Methyl 4-[2-nitro-4-(trifluoromethyl)anilino]butanoate, avoiding the use of dangerous reagents like phosgene.
Molecular Structure Analysis
The molecular structure of compounds can be determined by techniques such as X-ray crystallography. For instance, the three-dimensional structure of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone was elucidated, revealing a planar structure except for the methylnitrosamine group . While this compound is different from Methyl 4-[2-nitro-4-(trifluoromethyl)anilino]butanoate, the analysis demonstrates the importance of molecular structure in understanding the properties and reactivity of a compound.
Chemical Reactions Analysis
The chemical reactions involving compounds with nitro and trifluoromethyl groups can be complex. The nitro group, for example, can undergo reduction reactions , while the trifluoromethyl group can affect the reactivity of adjacent functional groups . The presence of these groups in Methyl 4-[2-nitro-4-(trifluoromethyl)anilino]butanoate would likely influence its reactivity in chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds are greatly influenced by their functional groups and molecular structure. Compounds with trifluoromethyl groups, such as the 4-trifluoromethyl and 4-trifluoromethoxy derivatives of 4-octyloxy-N-(4-substituted benzylidene) aniline, exhibit stable liquid crystalline phases and high orientational order . These properties are indicative of the impact that trifluoromethyl groups can have on a compound's behavior, which could be extrapolated to Methyl 4-[2-nitro-4-(trifluoromethyl)anilino]butanoate.
Safety and Hazards
The compound is classified under GHS07 and carries the signal word "Warning" . Hazard statements associated with it include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
methyl 4-[2-nitro-4-(trifluoromethyl)anilino]butanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O4/c1-21-11(18)3-2-6-16-9-5-4-8(12(13,14)15)7-10(9)17(19)20/h4-5,7,16H,2-3,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICGWUJJQMFOXOL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCNC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50379551 |
Source


|
| Record name | Methyl 4-[2-nitro-4-(trifluoromethyl)anilino]butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50379551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[2-nitro-4-(trifluoromethyl)anilino]butanoate | |
CAS RN |
339101-25-6 |
Source


|
| Record name | Methyl 4-[2-nitro-4-(trifluoromethyl)anilino]butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50379551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-butyric acid](/img/structure/B1305526.png)
![8-Acetyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B1305532.png)
![1-(5-Amino-2-methyl-2-phenyl-[1,3,4]thiadiazol-3-yl)-ethanone](/img/structure/B1305537.png)
![1-(5-Amino-2-methyl-[1,3,4]thiadiazol-3-yl)-ethanone](/img/structure/B1305538.png)

![4-(3-Chloro-phenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B1305540.png)


![[2-(4-Methoxy-phenylamino)-thiazol-4-yl]-acetic acid](/img/structure/B1305552.png)
![4-{[2-(1H-Indol-3-yl)-ethylamino]-methyl}-2,6-dimethoxy-phenol](/img/structure/B1305555.png)
![2-[4-(Methylsulfanyl)phenyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1305556.png)

